3,7-Dimethyl-6-octenyl methacrylate
Description
Properties
CAS No. |
38582-32-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,13H,3,6,8-10H2,1-2,4-5H3 |
InChI Key |
ODMBLKQTVUQJFT-UHFFFAOYSA-N |
SMILES |
CC(CCC=C(C)C)CCOC(=O)C(=C)C |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C(=C)C |
Other CAS No. |
38582-32-0 |
Synonyms |
citronellyl methacrylate |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
3,7-Dimethyl-6-octenyl methacrylate is used extensively in the synthesis of polymers due to its ability to undergo free radical polymerization. It is incorporated into copolymers to enhance properties such as:
- Adhesion : Improves bonding strength in adhesives.
- Flexibility : Increases the flexibility of films and coatings.
- Chemical Resistance : Provides resistance against solvents and chemicals.
Coatings and Sealants
The compound is utilized in formulations for coatings and sealants. Its properties contribute to:
- Durability : Enhances the lifespan of coatings by improving resistance to environmental factors.
- Gloss and Finish : Provides a desirable finish in automotive and industrial coatings.
Chemical Intermediate
As a versatile chemical intermediate, this compound serves as a building block for:
- Specialty Chemicals : Used in the production of various specialty chemicals that require specific functional groups.
- Pharmaceuticals : Potential applications in drug delivery systems where controlled release is essential.
Case Study 1: Polymer Adhesives
A study investigated the use of this compound in adhesive formulations. The results showed improved adhesion properties compared to traditional formulations, leading to enhanced performance in industrial applications.
Case Study 2: Coating Formulations
Research on coating formulations containing this compound demonstrated significant improvements in weather resistance and durability. The addition of this compound resulted in a coating that maintained its integrity under extreme conditions.
Q & A
Basic Research Questions
Q. How can researchers characterize the structural identity of 3,7-dimethyl-6-octenyl methacrylate derivatives using analytical techniques?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to determine molecular weight and fragmentation patterns, as demonstrated for citronellyl angelate and pentanoate derivatives . Confirm stereochemistry and substituent positions via nuclear magnetic resonance (NMR) spectroscopy, referencing ¹H/¹³C NMR data for analogous esters like 3,7-dimethyl-6-octenyl 2-methylbutanoate (e.g., chemical shifts for allylic protons at δ 5.0–5.3 ppm and ester carbonyls at δ 170–175 ppm) . Cross-validate with high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize dermal and respiratory protection due to potential sensitization risks observed in structurally similar methacrylates (e.g., methyl methacrylate) . Use fume hoods for synthesis steps involving volatile precursors (e.g., acyl chlorides). Monitor thermal stability during reactions, as methacrylate polymers like PMMA exhibit glass transition temperatures (~35°C) that may influence decomposition pathways .
Q. What synthetic routes are available for preparing this compound esters?
- Methodological Answer : Utilize esterification via acid-catalyzed condensation of methacrylic acid with citronellol derivatives (e.g., 3,7-dimethyl-6-octenol). Optimize reaction conditions (e.g., 1:1.2 molar ratio of alcohol to acid, 0.5% p-toluenesulfonic acid catalyst, 80°C for 4–6 hours) to achieve >90% yield, as inferred from analogous citronellyl phenylacetate synthesis . Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize isomerization during the synthesis of this compound derivatives?
- Methodological Answer : Control reaction temperature (<80°C) and avoid prolonged heating to prevent allylic isomerization of the 6-octenyl chain. Use inert atmospheres (N₂/Ar) to inhibit oxidation. Monitor progress via thin-layer chromatography (TLC) or in situ infrared (IR) spectroscopy for real-time tracking of ester carbonyl formation (C=O stretch at ~1720 cm⁻¹) .
Q. How should researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR) for structurally similar esters?
- Methodological Answer : For ambiguous GC-MS peaks (e.g., overlapping retention times of citronellyl isobutyrate and valerate), employ orthogonal techniques like chiral chromatography or derivatization (e.g., silylation) to enhance separation . For NMR discrepancies (e.g., splitting patterns in allylic regions), perform 2D experiments (COSY, HSQC) to clarify coupling relationships and assign stereochemistry definitively .
Q. What experimental strategies are effective for studying the thermal degradation of this compound polymers?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures (~250–300°C for methacrylate copolymers) . Pair with differential scanning calorimetry (DSC) to correlate thermal events (e.g., exothermic peaks) with structural changes. Analyze volatile degradation products via pyrolysis-GC-MS to elucidate decomposition mechanisms (e.g., β-scission of ester groups).
Q. How do structural modifications (e.g., ester chain length, stereochemistry) influence the olfactory properties of this compound derivatives?
- Methodological Answer : Compare odor thresholds of homologs (e.g., citronellyl acetate vs. hexanoate) using sensory panels and gas chromatography-olfactometry (GC-O). Longer ester chains (e.g., C₆) enhance waxy/rosy notes, while α,β-unsaturated esters (e.g., tiglate) introduce green/fruity nuances . Correlate molecular descriptors (e.g., logP, polar surface area) with receptor-binding models to predict structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
